molecular formula C9H12N4 B13063449 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene

2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene

Cat. No.: B13063449
M. Wt: 176.22 g/mol
InChI Key: SZROLHCUFCDNBL-UHFFFAOYSA-N
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Description

2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is a complex organic compound with a molecular formula of C₉H₁₂N₄ and a molecular weight of 176.22 g/mol . This compound is characterized by its unique tricyclic structure, which includes four nitrogen atoms. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene typically involves the reaction of a 5-aminoazole with potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred at room temperature and then heated to 80°C for several hours

Chemical Reactions Analysis

2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene can undergo various chemical reactions, including:

Scientific Research Applications

2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is used in scientific research for its unique structural properties. It is studied in the fields of:

Mechanism of Action

The mechanism of action for 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is not well-defined due to its primary use in research. its interactions likely involve the nitrogen atoms in its structure, which can participate in various chemical and biological processes .

Comparison with Similar Compounds

Similar compounds to 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene include:

These similar compounds highlight the unique structural features of this compound, particularly its specific arrangement of nitrogen atoms and tricyclic framework.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5,7-triene

InChI

InChI=1S/C9H12N4/c1-2-10-5-7-6-12-9-11-3-4-13(9)8(1)7/h6,10H,1-5H2

InChI Key

SZROLHCUFCDNBL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N3CCN=C3N=C2

Origin of Product

United States

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